molecular formula C13H14N2O4 B3164297 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid CAS No. 890626-00-3

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B3164297
CAS No.: 890626-00-3
M. Wt: 262.26 g/mol
InChI Key: DXQQSASFGGRVIO-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid is a high-purity organic compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol [ ][ ]. This pyrazole-carboxylic acid derivative is offered for research and development purposes exclusively and is not intended for diagnostic or therapeutic use [ ][ ]. As a pyrazole-based building block, this compound is of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are recognized as privileged structures in the design of novel bioactive molecules and are associated with a wide spectrum of biological activities, including antimicrobial and antioxidant properties [ ]. The structure features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification, such as amide coupling reactions to create more complex molecules for biological screening [ ]. Researchers can utilize this chemical as a key intermediate in the synthesis of potential pharmacologically active agents. Please note that this product is strictly for research use in a laboratory setting. It is not approved for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQQSASFGGRVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=C(C=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 2,5-dimethoxybenzene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

a. Substituent Positioning and Electronic Effects

  • Methoxy Groups: The 2,5-dimethoxy substitution in the target compound enhances electron-donating effects compared to mono-methoxy analogs like A107159 (4-methoxyphenyl). This likely increases aromatic stabilization and alters solubility .

b. Tautomerism and Stability

The 2H-pyrazole tautomer in the target compound differs from the 1H-pyrazole tautomers of A107159 and A132410. Tautomeric states influence hydrogen-bonding capacity and stability, which are critical in crystallization and biological interactions .

c. Spectroscopic Characteristics

While direct IR/NMR data for the target compound are unavailable, related pyrazoles exhibit key absorption bands:

  • IR : C=O stretches (~1630 cm⁻¹) and C=N vibrations (~1585 cm⁻¹) are typical in pyrazole-carboxylic acids, as seen in analogs like 5-(3-iodo-4,5-dimethoxy-phenyl)-3-vinyl-pyrazole derivatives .
  • Mass Spectrometry : A molecular ion peak at m/z 312 (M⁺) was reported for a structurally similar fluorinated pyrazole, suggesting comparable fragmentation patterns for the target compound .

d. Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility relative to non-acidic analogs. However, the methyl and dimethoxy groups may reduce polarity compared to A107159 .
  • Thermal Stability : Methyl-substituted pyrazoles generally exhibit higher melting points due to crystalline packing efficiency, as inferred from analogs like A278921 .

Research Implications

  • Medicinal Chemistry : The methyl and dimethoxy groups may enhance bioactivity against targets like kinases or GPCRs, as seen in related pyrazole-based inhibitors .
  • Materials Science : The electron-rich aromatic system could facilitate applications in optoelectronics or metal-organic frameworks (MOFs), similar to iodine-substituted pyrazoles .

Biological Activity

Overview

5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound features a pyrazole ring, a carboxylic acid group, and a dimethoxyphenyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that compounds with a pyrazole structure exhibit significant anticancer activity across various cancer cell lines. For instance:

  • In vitro Studies : this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated promising antiproliferative effects, with IC50 values indicating effective growth inhibition:
Cell Line IC50 Value (µM)
MCF-70.46 ± 0.04
A54926

These results suggest that the compound may induce apoptosis in cancer cells through various molecular pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness comparable to established anti-inflammatory agents like indomethacin. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It has the potential to bind to receptors that modulate cellular responses to stimuli, affecting pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : By acting as an antioxidant, it can reduce oxidative stress in cells, contributing to its protective effects against cancer and inflammation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study by Wei et al. (2022) : This research focused on the synthesis and evaluation of pyrazole derivatives for anticancer activity. The study found that specific derivatives exhibited significant cytotoxicity against A549 cells with an IC50 of 26 µM .
  • Research on Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound effectively reduced edema in carrageenan-induced models, showcasing their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives like 2C-B or DOM, this compound stands out due to its distinct structural features that confer unique biological properties. While many similar compounds exhibit psychoactive effects, this compound's focus remains on therapeutic applications such as anticancer and anti-inflammatory activities .

Q & A

Q. What are the common synthetic routes for 5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, pyrazole derivatives are often prepared by reacting 3,5-diketones with hydrazine derivatives under acidic or basic conditions . A Vilsmeier–Haack reaction has also been employed for similar pyrazole-carboxylic acid derivatives, involving formylation followed by cyclization . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to control regioselectivity and minimize side products.

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

  • X-ray crystallography for unambiguous structural determination, often using SHELX software for refinement .
  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns, particularly the dimethoxy-phenyl and pyrazole ring protons.
  • FT-IR spectroscopy to identify carboxylic acid (-COOH) and methyl/methoxy functional groups .
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.

Q. What safety precautions are recommended during handling?

While specific data for this compound is limited, pyrazole-carboxylic acid derivatives generally require:

  • Respiratory protection (N95 masks) and gloves to avoid inhalation or dermal contact.
  • Fume hood usage during synthesis to mitigate exposure to volatile reagents.
  • Storage in cool, dry conditions away from strong oxidizers, as decomposition may release carbon/nitrogen oxides .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methoxy) on the phenyl ring can direct cyclization to specific positions. Computational modeling (DFT) of intermediate transition states may predict favorable pathways. Experimental optimization using polar aprotic solvents (e.g., DMF) and controlled stoichiometry of reactants can improve yields .

Q. What strategies resolve contradictions in pharmacological activity data for structurally similar compounds?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Impurity profiles : HPLC purity checks (>95%) are essential to rule out side-product interference .
  • Assay conditions : Variations in buffer pH, temperature, or solvent (DMSO vs. aqueous) can alter compound solubility and activity.
  • Structural analogs : Compare data with derivatives like 5-(4-fluorophenyl)pyrazole-3-carboxylic acid, which show similar trends in antioxidant and antitumor assays .

Q. How are computational methods applied to study this compound’s reactivity?

Molecular docking (AutoDock, Schrödinger) can predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Quantum mechanical calculations (Gaussian, ORCA) assess electronic properties, such as HOMO-LUMO gaps, to explain redox behavior or nucleophilic attack sites .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Crystallization difficulties often stem from:

  • Flexible substituents : The dimethoxy-phenyl group may adopt multiple conformations. Slow evaporation from a 1:1 ethanol/water mixture promotes ordered lattice formation.
  • Hydrogen bonding : Carboxylic acid groups form strong intermolecular bonds; co-crystallization with amines (e.g., piperidine) can stabilize the crystal structure .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
  • Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., 5-(4-chlorophenyl)pyrazole derivatives) to confirm assignments .
  • Stability Studies : Monitor degradation under UV light and varying pH using accelerated stability testing protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-(2,5-Dimethoxy-phenyl)-4-methyl-2H-pyrazole-3-carboxylic acid

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